Carbamic acid, isopropyl-, 4-pyridylmethyl ester
Description
This structure combines a carbamic acid ester with a pyridine ring, a heterocyclic aromatic base, which may influence its pharmacological and chemical properties. For example, carbamates with aromatic or basic substituents, such as pyridyl groups, often exhibit enhanced bioactivity due to improved binding to cholinergic receptors or enzymes .
Properties
CAS No. |
4867-59-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
pyridin-4-ylmethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)12-10(13)14-7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI Key |
IQQBQWVYJDCUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, isopropyl-, 4-pyridylmethyl ester typically involves the reaction of isopropylamine with 4-pyridylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, isopropyl-, 4-pyridylmethyl ester: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbamic acid derivatives.
Reduction: : Reduction reactions can lead to the formation of amines.
Substitution: : Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like alcohols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Oxidation products may include carbamic acid derivatives.
Reduction: : Reduction can yield isopropylamine derivatives.
Substitution: : Substitution reactions can produce esters or amides.
Scientific Research Applications
Carbamic acid, isopropyl-, 4-pyridylmethyl ester: has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a protective group in peptide chemistry.
Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid, isopropyl-, 4-pyridylmethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Carbamates
Key Observations :
- highlights that carbamates with aromatic bases, such as quaternary ammonium salts, exhibit stronger miotic and intestinal stimulant activities than non-basic analogs .
- Ester Stability : Isopropyl carbamates are generally more stable than methyl or ethyl esters due to steric hindrance, which may prolong their biological half-life .
Pharmacological Activity
Key Findings :
- Activity Correlation : emphasizes that carbamates with both a carbamic ester and a basic substituent (e.g., quaternary ammonium) exhibit physostigmine-like activity. The target compound’s 4-pyridylmethyl group may confer similar activity, though experimental confirmation is needed .
- Toxicity: Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl compounds, a pathway less likely in isopropyl esters due to steric and metabolic differences .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for carbamic acid, isopropyl-, 4-pyridylmethyl ester, and what coupling agents are most effective in forming the ester bond?
- Methodological Answer : The synthesis of carbamic acid esters typically involves reacting an isocyanate or carbamic acid derivative with an alcohol (e.g., 4-pyridylmethanol). A common method employs coupling agents like carbodiimides (e.g., DCC) to facilitate ester bond formation under anhydrous conditions. For example, diphenylcarbamic acid reacts with 1-methyl-4-piperidinol using coupling agents to form structurally similar carbamates . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for yield optimization. Confirm product purity via HPLC, as described in chromatographic protocols for analogous compounds .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the ester and pyridyl substituents. Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds. X-ray crystallography is recommended for definitive stereochemical analysis, as demonstrated for trans-(4-methyl-cyclohexyl)-carbamic acid tert-butyl ester . Cross-reference spectral data with NIST Chemistry WebBook entries for validation .
Q. What are the stability profiles of carbamic acid esters under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to detect hydrolysis products (e.g., isopropylamine and 4-pyridylmethanol). Carbamates are generally stable in neutral conditions but hydrolyze rapidly under acidic or alkaline conditions due to ester bond lability. Compare results with stability data for ethyl carbamate derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading (e.g., triethylamine), and stoichiometric ratios. For example, tert-butyl isocyanate reactions with alcohols achieve >80% yield when using a 1.2:1 (isocyanate:alcohol) ratio in dichloromethane . Scale-up protocols from patent literature for N-substituted carbamates suggest continuous-flow reactors to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activities of carbamic acid esters with pyridyl substituents?
- Methodological Answer : Perform comparative bioactivity assays under standardized conditions (e.g., enzyme inhibition, cytotoxicity). For instance, carbamic acid esters with propenyl groups show HDAC inhibition , while ethyl carbamate derivatives exhibit carcinogenicity . Use molecular docking simulations to correlate structural features (e.g., pyridyl ring planarity) with target binding affinities. Replicate conflicting studies with controlled purity levels (>98%, verified by LC-MS) to isolate compound-specific effects .
Q. How do solvent effects and substituent electronic properties influence the reaction kinetics of carbamate formation?
- Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy or in-situ IR to monitor reaction progress. Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating isocyanate-alcohol coupling. Electron-withdrawing groups (e.g., pyridyl) on the alcohol increase nucleophilicity, enhancing reaction rates. Compare with data for phenylcarbamic acid esters, where steric hindrance from substituents slows kinetics .
Safety and Handling
Q. What precautions are recommended for handling carbamic acid esters in laboratory settings?
- Methodological Answer : Follow general carbamate handling guidelines: use fume hoods, nitrile gloves, and eye protection. Carbamates may release toxic isocyanates upon decomposition. Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. For toxicity assessment, reference ethyl carbamate studies, which show carcinogenicity in mice but require dose-dependent validation .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported enzymatic inhibition potencies of structurally similar carbamates?
- Methodological Answer : Re-evaluate assay conditions (e.g., substrate concentration, pH, cofactors) and enzyme sources (e.g., recombinant vs. tissue-extracted). Use isothermal titration calorimetry (ITC) to measure binding constants directly, minimizing interference from assay artifacts. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
